Structural Characterization of 6-Bromo-2-phenylquinazoline: A Comprehensive Analytical Guide
Structural Characterization of 6-Bromo-2-phenylquinazoline: A Comprehensive Analytical Guide
Executive Summary & Chemical Context
The quinazoline scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous kinase inhibitors (e.g., erlotinib, gefitinib) and luminescent materials. Within this chemical space, 6-bromo-2-phenylquinazoline (C₁₄H₉BrN₂) serves as a highly versatile synthetic intermediate. The bromine atom at the C-6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the 2-phenyl substitution imparts critical lipophilicity and structural rigidity.
Because downstream functionalization relies heavily on the precise regiochemistry of the quinazoline core, unequivocal structural characterization is paramount. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 6-bromo-2-phenylquinazoline using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography.
Fig 1: Multi-modal analytical workflow for structural validation.
Spectroscopic Elucidation (NMR)
1D NMR Profiling: The Causality of Chemical Shifts
The ¹H NMR spectrum of 6-bromo-2-phenylquinazoline in CDCl₃ is defined by a highly diagnostic singlet at δ 9.39 ppm [1]. The causality behind this extreme deshielding is twofold: the H-4 proton is situated between a nitrogen atom (N-3) and a bridgehead carbon, and it sits directly within the intense anisotropic deshielding cone of the coplanar quinazoline ring current.
The phenyl substituent at the C-2 position exhibits a distinct multiplet for the ortho-protons at δ 8.60 ppm , which are deshielded relative to the meta and para protons (δ 7.55 ppm) due to their spatial proximity to the electron-withdrawing imine nitrogen (N-1)[1].
In the ¹³C NMR spectrum, the presence of the bromine atom at C-6 induces a characteristic heavy-atom effect, shifting the C-6 resonance upfield to δ 120.8 ppm [1]. The imine carbons (C-2 and C-4) appear highly deshielded at δ 159.5 ppm and δ 161.4 ppm , respectively[1].
2D NMR Connectivity Mapping
Standard 1D NMR may not be sufficient to distinguish between closely related quinazoline regioisomers due to overlapping aromatic signals, making 2D NMR techniques like COSY and HMBC indispensable for unequivocal structural confirmation[2].
Heteronuclear Multiple Bond Correlation (HMBC) is critical for verifying the connectivity of the 2-phenyl ring to the quinazoline core. A strong 3-bond HMBC correlation is typically observed between the highly deshielded H-4 proton (δ 9.39 ppm) and the C-8a bridgehead carbon (δ 137.7 ppm), as well as the C-2 carbon (δ 159.5 ppm).
Fig 2: Key HMBC correlations establishing the quinazoline core connectivity.
Quantitative Data Summary
Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Shift (δ, ppm) | Multiplicity | ¹³C Shift (δ, ppm) | Structural Causality / Notes |
| C-2 | - | - | 159.5 | Imine carbon; deshielded by N-1 and N-3. |
| C-4 | 9.39 | s, 1H | 161.4 | Diagnostic proton; extreme anisotropic deshielding. |
| C-4a | - | - | 149.5 | Bridgehead carbon. |
| C-5, C-7 | 7.96 | m, 2H | 129.3, 131.0 | Aromatic core protons. |
| C-6 (C-Br) | - | - | 120.8 | Shielded via the heavy-atom effect of Bromine. |
| C-8 | 8.08 | d, 1H | 128.8 | Aromatic core proton. |
| C-8a | - | - | 137.7 | Bridgehead carbon adjacent to N-1. |
| Ph (ortho) | 8.60 | m, 2H | 128.7 | Deshielded by proximity to the quinazoline core. |
| Ph (m/p) | 7.52 - 7.57 | m, 3H | 130.5, 124.6 | Standard phenyl resonances. |
(Data synthesized from established literature on 2-substituted quinazolines[1])
Mass Spectrometry & Isotopic Validation
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization Time-of-Flight (ESI-TOF) provides exact mass confirmation. For 6-bromo-2-phenylquinazoline, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₄H₉BrN₂) is m/z 285.0022 , with experimental findings matching at m/z 285.0027 [3].
The Causality of Isotopic Signatures: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Therefore, a valid mass spectrum for this compound must exhibit a characteristic doublet separated by 2 atomic mass units (m/z 285.00 and m/z 287.00) of approximately equal intensity. The absence of this 1:1 doublet immediately invalidates the structural hypothesis.
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: NMR Acquisition & Self-Validation
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Sample Preparation: Dissolve 15-20 mg of highly purified 6-bromo-2-phenylquinazoline in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).
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Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans, relaxation delay d1 = 2.0 s to ensure complete relaxation of the H-4 proton). Acquire the ¹³C spectrum at 100 MHz (minimum 1024 scans).
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Self-Validation Checkpoint: Integrate the diagnostic H-4 singlet at δ 9.39 ppm to exactly 1.00. The sum of the remaining aromatic multiplet integrations must equal exactly 8.00. Any fractional deviation (e.g., 8.35) indicates the presence of co-eluting aromatic impurities or incomplete desolvation, requiring re-purification before proceeding to 2D NMR.
Protocol 2: HRMS Isotopic Profiling
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Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Acetonitrile (1:1) with 0.1% Formic Acid to promote ionization.
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Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
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Self-Validation Checkpoint: Extract the ion chromatogram for m/z 285.00. Calculate the isotopic mass ratio of the [M+H]⁺ (m/z 285.00) and[M+H+2]⁺ (m/z 287.00) peaks. A ratio deviating from ~1:0.97 indicates isobaric interference rather than a true mono-brominated species.
Protocol 3: Single-Crystal Growth for X-Ray Diffraction
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Solvent Selection: Dissolve 10 mg of the compound in 1 mL of dichloromethane (good solvent).
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Layering: Carefully layer 3 mL of hexanes (anti-solvent) over the dichloromethane solution in a narrow borosilicate vial.
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Crystallization: Cap the vial loosely to allow for slow evaporation and minimal perturbation.
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Self-Validation Checkpoint: Crystals suitable for X-ray diffraction must exhibit sharp edges and extinguish polarized light uniformly. The resulting crystal structure should confirm a highly planar quinazoline core, with the 2-phenyl ring twisted out of the plane to minimize steric repulsion with the N-1 lone pair.
References
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Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: Frontiers in Chemistry URL:[Link]
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Supplementary Information For Copper-Catalyzed Annulation of Amidines for Quinazolines Synthesis Source: RSC Advances URL:[Link]
